2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17407737
InChI: InChI=1S/C16H11BrN4O4S/c17-11-6-4-10(5-7-11)15-19-20-16(25-15)26-9-14(22)18-12-2-1-3-13(8-12)21(23)24/h1-8H,9H2,(H,18,22)
SMILES:
Molecular Formula: C16H11BrN4O4S
Molecular Weight: 435.3 g/mol

2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC17407737

Molecular Formula: C16H11BrN4O4S

Molecular Weight: 435.3 g/mol

* For research use only. Not for human or veterinary use.

2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide -

Specification

Molecular Formula C16H11BrN4O4S
Molecular Weight 435.3 g/mol
IUPAC Name 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Standard InChI InChI=1S/C16H11BrN4O4S/c17-11-6-4-10(5-7-11)15-19-20-16(25-15)26-9-14(22)18-12-2-1-3-13(8-12)21(23)24/h1-8H,9H2,(H,18,22)
Standard InChI Key YTNOUHIERQQERD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br

Introduction

Chemical Structure and Synthesis

Structural Analysis

The molecular formula of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide is C₁₆H₁₁BrN₄O₄S, with a molecular weight of 443.26 g/mol. Key structural features include:

  • A 1,3,4-oxadiazole ring substituted at position 2 with a thioether group.

  • A 4-bromophenyl moiety at position 5 of the oxadiazole.

  • An N-(3-nitrophenyl)acetamide group linked via the thioether bridge.

The bromine atom enhances lipophilicity and potential DNA intercalation, while the nitro group may facilitate electron-withdrawing effects, influencing receptor binding .

Pharmacological Activities

Anticancer Activity

1,3,4-oxadiazole derivatives exhibit pronounced anticancer properties by targeting enzymes like focal adhesion kinase (FAK) and histone deacetylases (HDACs) . For example, compound 4b (a structurally related oxadiazole) demonstrated FAK inhibitory activity with an IC₅₀ of 0.78 μM, comparable to established kinase inhibitors . The 4-bromophenyl group in the target compound may enhance DNA intercalation, while the nitro group could stabilize interactions with hydrophobic enzyme pockets.

Table 1: Anticancer Activity of Analogous 1,3,4-Oxadiazole Derivatives

CompoundCell Line (IC₅₀, μM)Target EnzymeReference
5-(4-Bromophenyl)-oxadiazoleHCT-116 (12.4)FAK
N-Hydroxy-3-(4-oxadiazolyl)MCF-7 (8.9)HDAC8
Target Compound**Predicted: <10 μMFAK/HDAC

*Predicted based on structural analogs .

Structure-Activity Relationships (SAR)

Critical structural determinants for biological activity include:

  • 4-Bromophenyl Group: Enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites .

  • Nitro Substituent: Stabilizes charge-transfer complexes with target proteins, as seen in HDAC inhibitors .

  • Thioether Linkage: Improves metabolic stability compared to oxygen analogs, as demonstrated in telomerase inhibitors .

Table 2: Impact of Substituents on Biological Activity

Substituent PositionModificationEffect on IC₅₀
4-BromophenylReplacement with Cl↓ Activity (2–3 fold)
3-NitrophenylReplacement with OCH₃↑ Solubility, ↓ Potency
Thioether (S)Replacement with O↓ Metabolic stability

Data adapted from .

Future Perspectives

  • Mechanistic Studies: Elucidate the compound’s interaction with FAK and HDAC isoforms via X-ray crystallography or molecular docking.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity profiles in murine models.

  • Structural Optimization: Explore substitutions at the acetamide nitrogen to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator